S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-(1-methylethyl) phosphorodithioate
Description
Properties
CAS No. |
17702-78-2 |
|---|---|
Molecular Formula |
C11H19N2O2PS2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H19N2O2PS2/c1-6-14-16(17,15-8(2)3)18-11-12-9(4)7-10(5)13-11/h7-8H,6H2,1-5H3 |
InChI Key |
IQYJDJBTQWOOOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OC(C)C)SC1=NC(=CC(=N1)C)C |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis of 4,6-Dimethyl-2-methanesulfonyl Pyrimidine
A key intermediate for the target compound is 4,6-dimethyl-2-methanesulfonyl pyrimidine, which can be synthesized efficiently using a two-step method that improves upon older three-step processes by simplifying the reaction and increasing yield while reducing toxic reagents.
Step 1: Synthesis of 4,6-Dimethyl-2-methylthiopyrimidine
- Reactants: S-methyl-isothiourea hydrochloride and methyl ethyl ketone.
- Solvent: Methanol or ethanol.
- Conditions: Reflux with controlled pH (5-6) maintained by gradual addition of alkali (5%-25% sodium carbonate solution).
- Reaction time: 3-4 hours.
- Workup: Cooling, extraction with methylene dichloride, washing, and solvent removal to obtain oily 4,6-dimethyl-2-methylthiopyrimidine.
Step 2: Oxidation to 4,6-Dimethyl-2-methanesulfonyl Pyrimidine
- Reactants: 4,6-dimethyl-2-methylthiopyrimidine, hydrogen peroxide.
- Solvent: Organic solvent II (e.g., methylene dichloride).
- Conditions: Catalyzed oxidation at 40-45 °C with slow addition of hydrogen peroxide.
- Workup: Cooling, extraction, washing, drying to yield the sulfonyl pyrimidine.
This method avoids the use of highly toxic methyl sulfate, shortens reaction time, and improves yield significantly.
| Step | Reactants | Solvent | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | S-methyl-isothiourea HCl + methyl ethyl ketone | Methanol or ethanol | Reflux, pH 5-6, 3-4 h | 4,6-dimethyl-2-methylthiopyrimidine | Controlled pH prevents side reactions |
| 2 | 4,6-dimethyl-2-methylthiopyrimidine + H2O2 | Methylene dichloride | 40-45 °C, catalytic oxidation | 4,6-dimethyl-2-methanesulfonyl pyrimidine | Slow addition of H2O2 for selectivity |
Formation of the Phosphorodithioate Moiety
The phosphorodithioate portion, specifically O-ethyl O-(1-methylethyl) phosphorodithioate, is prepared via reactions involving phosphorus-sulfur compounds, typically phosphorodithioic acids or their salts.
General Procedure
- Starting from dialkyl phosphorodithioates (e.g., potassium O-ethyl O-(1-methylethyl) phosphorodithioate).
- Reacting with appropriate electrophilic agents to introduce the sulfur-linked pyrimidinyl group.
- Reaction conditions often involve refluxing in polar solvents such as methyl ethyl ketone or aqueous media at controlled temperatures (~75 °C).
- Isolation by extraction, drying, and purification via recrystallization or distillation.
Representative Example from Patent Literature
- Heating potassium O-methyl phosphorodithioate with alkyl halides or substituted pyrimidinyl halides in methyl ethyl ketone under reflux for extended periods (e.g., 30 hours).
- Subsequent workup by cooling, separation of inorganic byproducts, and solvent removal yields the organophosphorodithioate product.
- Purification steps include recrystallization from benzene-heptane or molecular distillation to obtain analytically pure material.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Solvent | Methyl ethyl ketone, water, or chloroform | Good solubility and reaction medium |
| Temperature | Reflux (~75 °C) | Efficient coupling reaction |
| Reaction Time | 1.5 to 30 hours | Complete conversion of starting materials |
| Purification | Recrystallization or molecular distillation | High purity and yield |
Coupling of the Pyrimidinyl Group to Phosphorodithioate
The key step is the nucleophilic substitution where the sulfur atom of the phosphorodithioate attacks the activated 4,6-dimethyl-2-pyrimidinyl derivative (often a halide or sulfonyl derivative), forming the S-(4,6-dimethyl-2-pyrimidinyl) linkage.
- The activated pyrimidinyl intermediate (e.g., 4,6-dimethyl-2-methanesulfonyl pyrimidine) serves as the electrophile.
- The phosphorodithioate salt acts as the nucleophile.
- The reaction is typically carried out under mild heating in organic solvents.
- The process benefits from controlled pH and temperature to avoid side reactions and decomposition.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reactants | Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Synthesis of 4,6-dimethyl-2-methylthiopyrimidine | S-methyl-isothiourea hydrochloride + methyl ethyl ketone | Reflux, pH 5-6, 3-4 h | 4,6-dimethyl-2-methylthiopyrimidine (oil) | High yield, avoids toxic reagents |
| 2 | Oxidation to 4,6-dimethyl-2-methanesulfonyl pyrimidine | 4,6-dimethyl-2-methylthiopyrimidine + H2O2 | 40-45 °C, catalytic oxidation | 4,6-dimethyl-2-methanesulfonyl pyrimidine | Improved yield, simplified process |
| 3 | Preparation of phosphorodithioate salt | Dialkyl phosphorodithioate salts | Reflux in methyl ethyl ketone or aqueous medium | O-ethyl O-(1-methylethyl) phosphorodithioate salt | Efficient formation, high purity |
| 4 | Coupling of pyrimidinyl group | Phosphorodithioate salt + activated pyrimidinyl derivative | Mild heating, organic solvent | This compound | High purity after purification |
Research Findings and Optimization Notes
- The use of S-methyl-isothiourea hydrochloride instead of free isothiourea improves stability and reaction control in the pyrimidine ring formation.
- Maintaining pH between 5-6 during the condensation step is critical to avoid decomposition and side reactions.
- The oxidation step using hydrogen peroxide is effective and avoids highly toxic reagents like methyl sulfate, improving safety and environmental profile.
- Extended reflux times (up to 30 hours) in methyl ethyl ketone are necessary for complete conversion in the phosphorodithioate coupling steps.
- Purification by recrystallization or molecular distillation ensures analytically pure final products, with melting points and spectral data confirming structure.
- Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential for confirming the presence of P-O and P-S moieties and the pyrimidinyl substitution pattern.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or phosphines .
Scientific Research Applications
(4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and phosphane groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, making the compound a subject of interest in pharmacology and biochemistry .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares key structural features, applications, and toxicity data of analogous phosphorodithioates:
Key Differences and Implications
Substituent Effects on Bioactivity :
- The 4,6-dimethylpyrimidinyl group in the target compound may enhance binding to acetylcholinesterase (AChE) compared to simpler aromatic or aliphatic substituents (e.g., in prothoate or sulprofos) .
- Mixed O-alkyl groups (ethyl and isopropyl) could improve lipid solubility and systemic uptake in plants or insects compared to O,O-dialkyl analogs .
Toxicity Profile :
- Prothoate and sulprofos exhibit higher acute toxicity (LD₅₀ < 50 mg/kg) due to their carbamoylmethyl and methylthiophenyl groups, respectively, which facilitate rapid AChE inhibition .
- The target compound’s pyrimidinyl group may reduce mammalian toxicity compared to phenyl-containing analogs (e.g., edifenphos) but requires empirical validation .
Environmental Persistence :
- Phosphorodithioates with bulkier substituents (e.g., pyrimidinyl in the target compound) generally degrade slower in soil than those with simpler groups (e.g., sulprofos) .
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Signal | Reference Compound (e.g., Malathion) |
|---|---|---|
| P NMR | δ 58–62 ppm (dithiophosphate) | δ 60 ppm () |
| HPLC-MS (ESI+) | [M+H] = 348.08 | [M+H] = 331.05 () |
Q. Table 2. Environmental Half-Life Under Variable Conditions
| Condition | t (Days) | Major Degradation Product |
|---|---|---|
| pH 5 (aqueous) | 30 | O-deethylated analog |
| pH 9 (aqueous) | 2 | Oxon (P=O) derivative |
| Loam soil (aerobic) | 15 | Pyrimidinyl thiol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
